molecular formula C16H19N B12282871 3-(2-Naphthylmethyl)piperidine

3-(2-Naphthylmethyl)piperidine

Katalognummer: B12282871
Molekulargewicht: 225.33 g/mol
InChI-Schlüssel: JZITZRZHDBNSIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Naphthylmethyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a naphthylmethyl group attached to the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Naphthylmethyl)piperidine typically involves the reaction of 2-naphthylmethyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions and catalytic processes. For example, the use of metal catalysts such as palladium or rhodium can facilitate the formation of piperidine rings through hydrogenation or cycloaddition reactions .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Naphthylmethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted piperidine compounds .

Wissenschaftliche Forschungsanwendungen

3-(2-Naphthylmethyl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Medicine: Piperidine derivatives are investigated for their potential therapeutic effects, including analgesic, anti-inflammatory, and anticancer properties.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-(2-Naphthylmethyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, piperidine derivatives can modulate signaling pathways like NF-κB and PI3K/Akt, which are involved in inflammation and cancer progression. These interactions can lead to various physiological effects, including apoptosis and inhibition of cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2-Naphthylmethyl)piperidine is unique due to the presence of the naphthylmethyl group, which imparts specific chemical and biological properties. This structural feature can enhance its binding affinity to certain molecular targets and increase its potential therapeutic applications .

Eigenschaften

Molekularformel

C16H19N

Molekulargewicht

225.33 g/mol

IUPAC-Name

3-(naphthalen-2-ylmethyl)piperidine

InChI

InChI=1S/C16H19N/c1-2-6-16-11-13(7-8-15(16)5-1)10-14-4-3-9-17-12-14/h1-2,5-8,11,14,17H,3-4,9-10,12H2

InChI-Schlüssel

JZITZRZHDBNSIV-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CNC1)CC2=CC3=CC=CC=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.